molecular formula C9H11ClN2O2 B13305086 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride

3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride

Cat. No.: B13305086
M. Wt: 214.65 g/mol
InChI Key: FPNJLZOCNCWKDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method is the two-step synthesis described by Holly and Cope, which involves the addition of amine to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-based procedures, which can be disadvantageous due to the slow reaction rate and the large amount of solvent required. advancements in synthetic strategies, such as transition metal catalysis and microwave-assisted synthesis, have been developed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride stands out due to its specific interaction with serotonin-3 (5-HT3) receptors and its potential as an anticancer agent. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8;/h1-4,8,11H,5H2,(H2,10,12);1H

InChI Key

FPNJLZOCNCWKDA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=O)N.Cl

Origin of Product

United States

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